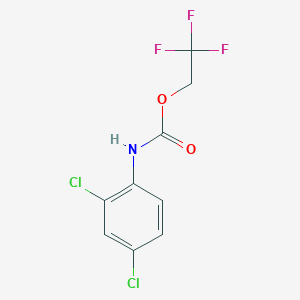

2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F3NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGCCNKKTYLGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

2,2,2-Trifluoroethyl N-(2,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C₉H₆Cl₂F₃NO₂ and a CAS number of 1087798-16-0. It features a trifluoroethyl group attached to a carbamate moiety linked to a dichlorophenyl group. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical applications.

The biological activity of this compound is primarily attributed to its carbamate functional group. This group can undergo hydrolysis in aqueous environments to yield the corresponding amine and acid. Additionally, the compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the carbamate group.

Toxicological Profile

The toxicological profile of carbamates generally includes neurotoxic effects due to their inhibition of acetylcholinesterase (AChE). While specific data on this compound is sparse, structural analogs have been documented to exhibit neurotoxic properties. The trifluoromethyl group may influence toxicity through metabolic pathways that enhance or mitigate these effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,2,2-Trifluoroethyl N-(4-chlorophenyl)carbamate | Contains a chlorophenyl group | May exhibit different biological activities |

| 1-(Trifluoromethyl)-N-(phenyl)carbamate | Simple phenyl group without dichloro substitution | Lacks enhanced stability from dichloro substituents |

This table illustrates how variations in halogen substitution patterns can significantly influence biological behavior and activity.

Case Study: Antiproliferative Effects

In a study examining the effects of structurally similar carbamates on cancer cell lines:

- Objective : To evaluate the antiproliferative activity of various carbamates.

- Methodology : Compounds were tested against L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa cells.

- Findings : The most potent compound exhibited an IC50 value significantly lower than that of the parent compound; this suggests that structural modifications can enhance biological activity .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₆Cl₂F₃NO₂

- CAS Number : 1087798-16-0

- Physical State : Typically encountered as a white powder.

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

The compound features a trifluoroethyl group attached to a carbamate moiety linked to a dichlorophenyl group. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making it valuable in various applications.

Medicinal Chemistry

2,2,2-Trifluoroethyl N-(2,4-dichlorophenyl)carbamate is investigated for its potential pharmacological activities:

- Mechanism of Action : The trifluoroethyl group enhances the compound's ability to penetrate biological membranes, facilitating interactions with specific molecular targets.

- Drug Design : It serves as a building block for synthesizing more complex pharmaceutical agents. Its stability and reactivity make it suitable for various drug development processes .

Agrochemical Applications

The compound is explored for its potential use in agricultural chemicals:

- Insecticide and Herbicide Development : Due to its biological activity, it is being studied for efficacy as an insecticide or herbicide. The unique structure may provide advantages over traditional compounds in terms of potency and selectivity .

Organic Synthesis

In organic chemistry, this compound acts as a versatile reagent:

- Building Block for Synthesis : It can be utilized to create derivatives through nucleophilic substitution reactions or hydrolysis, leading to various substituted carbamate derivatives.

- Synthesis Methods : Common synthetic routes include the reaction of 2,4-dichloroaniline with 2,2,2-trifluoroethyl chloroformate.

Case Study 1: Medicinal Chemistry Exploration

In a study examining the pharmacological properties of carbamates, researchers utilized this compound as a lead compound. The study focused on its ability to inhibit certain enzymes involved in disease pathways. Results indicated that modifications to the trifluoroethyl group significantly influenced the compound's inhibitory potency against target enzymes.

Case Study 2: Agricultural Efficacy Testing

Another investigation assessed the efficacy of this compound as an insecticide against common agricultural pests. Field trials demonstrated that formulations containing this compound exhibited higher mortality rates compared to conventional insecticides. The results suggested that its unique chemical structure contributed to enhanced biological activity.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for pharmacological activities; used as a building block in drug design. |

| Agrochemicals | Potential use as an insecticide or herbicide due to biological activity. |

| Organic Synthesis | Acts as a versatile reagent in the synthesis of complex molecules and derivatives. |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbamates

Key Observations :

- Halogen Position : The 2,4-dichloro substitution pattern is distinct from 3,5-dichloro (e.g., ) and 4-bromo-2-chloro () analogs, which may alter steric and electronic properties.

- Methoxy Substitution : Methoxy groups () introduce steric bulk and hydrogen-bonding capacity, impacting solubility and target binding .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Fluorine’s Impact :

Comparison with Analogs :

- describes fluorination of nitroethyl carbamates, emphasizing safe handling of intermediates.

Preparation Methods

Direct Carbamoylation Using Activated Carbonates

A common approach to synthesize this compound involves the reaction of 2,2,2-trifluoroethyl chloroformate with 2,4-dichloroaniline under basic conditions. The process typically proceeds as follows:

- Step 1: Preparation of 2,2,2-trifluoroethyl chloroformate from 2,2,2-trifluoroethanol and phosgene or a phosgene equivalent.

- Step 2: Slow addition of 2,4-dichloroaniline to a cooled solution of 2,2,2-trifluoroethyl chloroformate in an inert solvent such as dichloromethane or diethyl ether.

- Step 3: The reaction mixture is maintained at low temperature (0°C to room temperature) with a base such as triethylamine to neutralize the released HCl.

- Step 4: After completion, the mixture is quenched with aqueous acid, and the organic phase is washed, dried, and concentrated to yield the carbamate.

This method benefits from the high reactivity of chloroformates and allows for control over reaction conditions to minimize side reactions.

Mixed Carbonate Approach

Another efficient method involves the use of activated mixed carbonates, which are intermediates formed by reacting an alcohol with an activated carbonate reagent. This approach is particularly useful for synthesizing carbamates with fluorinated alkyl groups.

-

- 2,2,2-Trifluoroethyl alcohol is reacted with an activated carbonate such as p-nitrophenyl chloroformate or benzotriazole-based carbonates in the presence of a base.

- The resulting mixed carbonate intermediate is then treated with 2,4-dichloroaniline under mild conditions to afford the desired carbamate.

-

- This method provides high yields and allows for the use of milder reaction conditions.

- The activated mixed carbonates are often stable and can be stored for extended periods.

Carbamate Formation via N-Hydroxycarbamate Intermediates

In some protocols, N-hydroxycarbamates are first synthesized and then converted to carbamates by reaction with acid chlorides.

- Typical procedure:

- N-hydroxycarbamate is suspended in an ether solvent at 0°C.

- Triethylamine is added dropwise to deprotonate the hydroxyl group.

- The acid chloride (e.g., 2,2,2-trifluoroethyl chloroformate) is added slowly to the mixture.

- The reaction is allowed to warm to room temperature and stirred for several hours.

- Work-up involves quenching with aqueous acid, phase separation, and purification.

This method allows for stereoselective control and is useful for complex carbamate derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The trifluoroethyl group imparts enhanced metabolic stability and lipophilicity to the carbamate, beneficial for drug design.

- Electron-withdrawing chloro substituents on the phenyl ring influence the nucleophilicity of the amine and reactivity toward chloroformates.

- The choice of base and solvent critically affects the yield and purity of the carbamate.

- Mixed carbonate reagents such as p-nitrophenyl chloroformate and DSC are preferred for their mildness and versatility.

- The stability of intermediates and avoidance of over-alkylation are key considerations in optimizing the synthesis.

- Recent catalytic methods using CO2 fixation offer promising environmentally friendly alternatives but require further adaptation for specific substrates like this compound.

Q & A

Mechanism of nucleophilic substitution at the carbamate group

- Pathway :

- Step 1 : Nucleophile (e.g., hydroxide) attacks carbonyl carbon, forming a tetrahedral intermediate.

- Step 2 : Cleavage of the C-O bond releases 2,2,2-trifluoroethanol and 2,4-dichlorophenylamine. Kinetic isotope effects (KIE > 1) confirm rate-limiting nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.